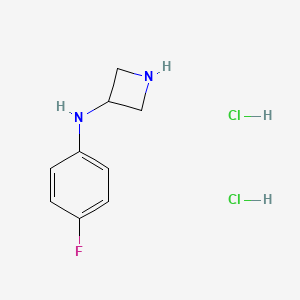

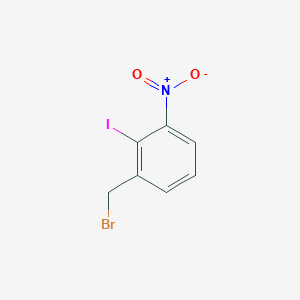

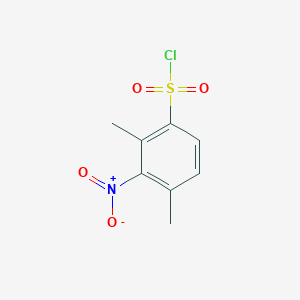

![molecular formula C18H17BrN4O2S B2421779 2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1358912-35-2](/img/structure/B2421779.png)

2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione” is a complex organic molecule. It is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . These types of compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

The synthesis of such compounds often involves the fusion of two pharmaceutically active moieties, in this case, triazole and thiadiazine . The exact synthetic approach for this specific compound is not available in the retrieved information.Scientific Research Applications

Microwave-assisted Synthesis of Fused Heterocycles

The study by M. Shaaban explores the microwave-assisted synthesis of fused heterocycles, including derivatives of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine, by reacting 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione with various amines. This method highlights an efficient way to incorporate trifluoromethyl groups into heterocyclic compounds, potentially enhancing their utility in medicinal chemistry and materials science (Shaaban, 2008).

Heteroaromatization with 4-Hydroxycoumarin

A. El-Agrody et al. investigated the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones through heteroaromatization with 4-hydroxycoumarin. The antimicrobial activity of some synthesized compounds was tested, indicating their potential in developing new antimicrobials (El-Agrody et al., 2001).

Synthesis of Nitrogen Heterocycles

The work by V. Scartoni et al. on the synthesis of nitrogen heterocycles, including routes to isoindolobenzazepines, showcases the versatility of the chemical scaffold in generating biologically relevant structures. This research has implications for the synthesis of compounds with potential pharmacological activities (Scartoni et al., 1979).

Dimroth Rearrangement in Heterocyclic Chemistry

A. Hamed et al. described the Dimroth rearrangement of triazolothienopyrimidines, a chemical transformation that highlights the structural flexibility of heterocyclic compounds. Such rearrangements are crucial for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and material science (Hamed et al., 2008).

Synthesis and Antibacterial Activity of Pyrimidine Derivatives

S. Lahmidi et al. synthesized a novel derivative of pyrimidine, demonstrating its antibacterial activity against various bacterial strains. This study underlines the importance of heterocyclic chemistry in the search for new antimicrobial agents (Lahmidi et al., 2019).

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results seen with similar compounds . Additionally, further studies could explore its potential pharmacological activities based on the known activities of similar compounds .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage . This can lead to apoptosis, or programmed cell death, particularly in cancer cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for understanding its bioavailability and potential as a drug .

Result of Action

The compound has shown significant cytotoxic activities against various cell lines . For instance, it has demonstrated potent dual activity against MCF-7, HCT-116, and HepG-2 cell lines . It also induced significant alterations in cell cycle progression, leading to apoptosis within HCT cells .

Biochemical Analysis

Biochemical Properties

The compound 2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione has been shown to interact with CDK2, a cyclin-dependent kinase . This interaction is believed to inhibit the activity of CDK2, thereby affecting the cell cycle and potentially slowing the growth of cancer cells .

Cellular Effects

In cellular assays, this compound has been shown to have cytotoxic activities against MCF-7 and HCT-116 cell lines . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, this compound is believed to bind to CDK2 and inhibit its activity . This inhibition of CDK2 can lead to changes in gene expression and cell cycle progression .

properties

IUPAC Name |

11-[(4-bromophenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O2S/c1-11(2)9-21-16(24)15-14(7-8-26-15)23-17(21)20-22(18(23)25)10-12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRADFRSLGRXGEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

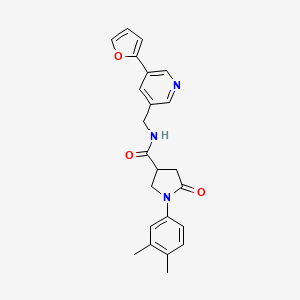

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421697.png)

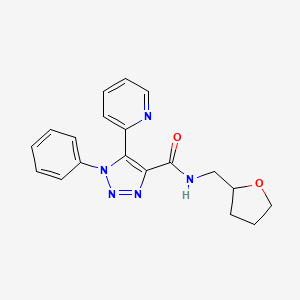

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2421705.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2421712.png)

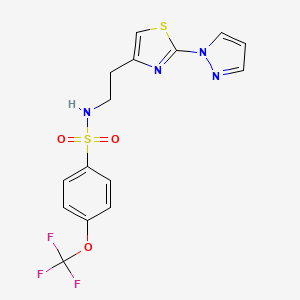

![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2421714.png)

![5-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421719.png)